molecular formula C7H9ClO2 B14506425 3-Chloro-2-prop-2-ynoxyoxolane CAS No. 63960-18-9

3-Chloro-2-prop-2-ynoxyoxolane

Cat. No.: B14506425
CAS No.: 63960-18-9
M. Wt: 160.60 g/mol
InChI Key: DRVUBVGRMOGQIS-UHFFFAOYSA-N
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Description

3-Chloro-2-prop-2-ynoxyoxolane is a chlorinated cyclic ether derivative featuring a propargyl ether substituent. Its structure comprises an oxolane (tetrahydrofuran) ring substituted with a chlorine atom at the 3-position and a prop-2-ynoxy group (-O-CH₂-C≡CH) at the 2-position. The propargyl group may also participate in click chemistry or polymerization processes.

Properties

CAS No.

63960-18-9

Molecular Formula

C7H9ClO2

Molecular Weight

160.60 g/mol

IUPAC Name

3-chloro-2-prop-2-ynoxyoxolane

InChI

InChI=1S/C7H9ClO2/c1-2-4-9-7-6(8)3-5-10-7/h1,6-7H,3-5H2

InChI Key

DRVUBVGRMOGQIS-UHFFFAOYSA-N

Canonical SMILES

C#CCOC1C(CCO1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-prop-2-ynoxyoxolane typically involves the reaction of 3-chloro-1,2-propanediol with propargyl alcohol under specific conditions. The reaction is catalyzed by a base, such as sodium hydroxide, and is carried out in an organic solvent like tetrahydrofuran. The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of 3-Chloro-2-prop-2-ynoxyoxolane follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-prop-2-ynoxyoxolane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-2-prop-2-ynoxyoxolane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Chloro-2-prop-2-ynoxyoxolane involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the propynoxy group can undergo addition reactions. These interactions can lead to the formation of various products, depending on the reaction conditions and the presence of other reactants .

Comparison with Similar Compounds

Table 1: Comparative Analysis of 3-Chloro-2-prop-2-ynoxyoxolane and 3-Chloro-2-methylpropene

Property 3-Chloro-2-prop-2-ynoxyoxolane 3-Chloro-2-methylpropene (Methallyl Chloride)
Molecular Formula C₆H₇ClO₂ C₄H₇Cl
Functional Groups Chloro, propargyl ether, oxolane Allylic chloride, methyl
Predicted Reactivity Ring-opening, propargyl coupling Allylic substitution, elimination
Synthetic Applications Cycloaddition precursors, polymer chemistry Alkylation agent, intermediate in agrochemicals

Hydrogen Bonding and Crystallographic Behavior

While direct crystallographic data for 3-Chloro-2-prop-2-ynoxyoxolane are unavailable, highlights the role of hydrogen bonding in molecular aggregation . This difference could influence solubility and crystal packing.

Computational and Spectroscopic Insights

discusses density-functional theory (DFT) methods for correlation-energy calculations . Applying such computational approaches could elucidate electronic properties (e.g., charge distribution at the chlorine atom) and compare them to methallyl chloride. For instance, the electron-withdrawing nature of the oxolane oxygen may polarize the C-Cl bond differently than the allylic system in methallyl chloride, affecting reaction pathways.

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